N-(1,5,6-trimethyl-1H-1,3-benzimidazol-4-yl)methanesulfonamide
Description
N-(1,5,6-trimethyl-1H-1,3-benzimidazol-4-yl)methanesulfonamide is a chemical compound with the molecular formula C11H15N3O2S and a molecular weight of 253.32.
Properties
IUPAC Name |
N-(1,5,6-trimethylbenzimidazol-4-yl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2S/c1-7-5-9-11(12-6-14(9)3)10(8(7)2)13-17(4,15)16/h5-6,13H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMGDGMVDJHWBQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1C)NS(=O)(=O)C)N=CN2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(1,5,6-trimethyl-1H-1,3-benzimidazol-4-yl)methanesulfonamide typically involves the reaction of 1,5,6-trimethyl-1H-1,3-benzimidazole with methanesulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonamide bond. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, reaction time, and the molar ratios of reactants.
Chemical Reactions Analysis
N-(1,5,6-trimethyl-1H-1,3-benzimidazol-4-yl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonamide group can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which N-(1,5,6-trimethyl-1H-1,3-benzimidazol-4-yl)methanesulfonamide exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways.
Comparison with Similar Compounds
N-(1,5,6-trimethyl-1H-1,3-benzimidazol-4-yl)methanesulfonamide can be compared with other similar compounds, such as:
N-(1,5,6-trimethyl-1H-benzo[d]imidazol-4-yl)methanesulfonamide: This compound shares a similar structure but may have different functional groups or substituents that affect its properties and applications.
Other benzimidazole derivatives: These compounds may have variations in the benzimidazole ring or different substituents, leading to differences in their chemical reactivity and biological activities.
Biological Activity
N-(1,5,6-trimethyl-1H-1,3-benzimidazol-4-yl)methanesulfonamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a benzimidazole core with a methanesulfonamide group, which is significant for its biological interactions. The chemical structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C10H13N3O2S
- Molecular Weight : 241.29 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It has been reported to inhibit various enzymes and receptors involved in cellular processes. For example:
- Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites, thereby blocking their activity. This interaction can lead to altered metabolic pathways and cellular responses.
Antitumor Activity
Recent studies have highlighted the potential antitumor effects of this compound. In vitro assays have demonstrated that derivatives of benzimidazole exhibit significant cytotoxicity against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | HeLa (cervical cancer) | 2.38 | Induces apoptosis |
| This compound | A549 (lung cancer) | 3.77 | Cell cycle arrest |
These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. Studies show that it exhibits activity against both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These results indicate its potential utility in treating bacterial infections.
Study 1: Antitumor Efficacy
A study published in PubMed evaluated the antitumor efficacy of various benzimidazole derivatives including this compound. The results indicated that this compound significantly inhibited the proliferation of HeLa cells with an IC50 value of 2.38 µM. The study concluded that structural modifications could enhance its potency further .
Study 2: Antimicrobial Testing
Another research effort focused on the antimicrobial activity of the compound against Staphylococcus aureus and Escherichia coli. The study employed broth microdilution methods to determine MIC values and found promising results indicating effective inhibition of bacterial growth .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
